[4-(Methylsulfamoylmethyl)phenyl]azanium;chloride
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Overview
Description
[4-(Methylsulfamoylmethyl)phenyl]azanium;chloride is a chemical compound with a complex structure that includes a phenyl ring substituted with a methylsulfamoylmethyl group and an azanium ion, paired with a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methylsulfamoylmethyl)phenyl]azanium;chloride typically involves the reaction of 4-(methylsulfamoylmethyl)aniline with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as:
Purification: Crystallization or recrystallization to obtain the pure compound.
Drying: Removal of solvent to yield the final product in solid form.
Chemical Reactions Analysis
Types of Reactions
[4-(Methylsulfamoylmethyl)phenyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Methylsulfamoylmethyl)phenyl]azanium;chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine
In medicine, derivatives of this compound are explored for their potential use in pharmaceuticals, particularly as anti-inflammatory and analgesic agents.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of [4-(Methylsulfamoylmethyl)phenyl]azanium;chloride involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide compound with similar antimicrobial properties.
4-(Methylsulfonyl)aniline: Lacks the azanium ion but shares the sulfonamide group.
Uniqueness
[4-(Methylsulfamoylmethyl)phenyl]azanium;chloride is unique due to its combination of a sulfonamide group with an azanium ion, which enhances its solubility and reactivity compared to simpler sulfonamide compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(methylsulfamoylmethyl)phenyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-10-13(11,12)6-7-2-4-8(9)5-3-7;/h2-5,10H,6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLYKCNYIYHJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88918-84-7 |
Source
|
Record name | Benzenemethanesulfonamide, 4-amino-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88918-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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